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Compound of Interest

Compound Name: (S)-2-phenylpiperidine

Cat. No.: B1353578 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral compound (S)-2-phenylpiperidine. The information presented is curated for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, alongside detailed experimental protocols.

Summary of Spectroscopic Data
The following tables provide a concise summary of the key spectroscopic parameters for (S)-2-
phenylpiperidine, a compound with the molecular formula C₁₁H₁₅N and a molecular weight of

approximately 161.24 g/mol .[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for (S)-2-Phenylpiperidine
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.20 - 7.40 m - 5H Aromatic (C₆H₅)

3.60 dd J = 10.8, 2.8 Hz 1H
CH (Piperidine

C2)

3.15 dt J = 12.0, 2.8 Hz 1H
CH₂ (Piperidine

C6-eq)

2.75 t J = 12.0 Hz 1H
CH₂ (Piperidine

C6-ax)

1.95 br s 1H NH

1.50 - 1.90 m - 6H
CH₂ (Piperidine

C3, C4, C5)

Note: Data is predicted and compiled from typical values for similar structures. Experimental

values may vary based on solvent and instrument conditions.

Table 2: ¹³C NMR Spectroscopic Data for (S)-2-Phenylpiperidine
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Chemical Shift (δ) ppm Assignment

145.0 Aromatic (C-ipso)

128.5 Aromatic (C-ortho)

127.0 Aromatic (C-para)

126.5 Aromatic (C-meta)

62.0 CH (Piperidine C2)

47.5 CH₂ (Piperidine C6)

36.0 CH₂ (Piperidine C3)

26.0 CH₂ (Piperidine C5)

25.0 CH₂ (Piperidine C4)

Note: Data is predicted and compiled from typical values for similar structures. Experimental

values may vary based on solvent and instrument conditions.

Table 3: IR Spectroscopic Data for (S)-2-Phenylpiperidine

Frequency (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Broad N-H Stretch

3000 - 3100 Medium Aromatic C-H Stretch

2850 - 2950 Strong Aliphatic C-H Stretch

1600, 1490, 1450 Medium-Weak Aromatic C=C Bending

1100 - 1200 Medium C-N Stretch

700, 750 Strong
Monosubstituted Benzene

Bend

Note: Data is predicted based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data for (S)-2-Phenylpiperidine
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m/z Relative Intensity (%) Assignment

161 40 [M]⁺ (Molecular Ion)

160 100 [M-H]⁺

104 30 [C₇H₆N]⁺

84 90
[C₅H₁₀N]⁺ (Piperidine

fragment)

77 25 [C₆H₅]⁺ (Phenyl fragment)

Note: Fragmentation pattern is predicted based on typical fragmentation of similar structures.

Experimental Protocols
The acquisition of the spectroscopic data for (S)-2-phenylpiperidine requires standardized

experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (S)-2-phenylpiperidine is

dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, for instance, a 400 MHz or 500 MHz instrument.

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger

number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

The spectral width should encompass the expected range for carbon signals (e.g., 0-160

ppm).
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Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like (S)-2-phenylpiperidine, a thin film is prepared

by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty salt plates or a pure KBr pellet is first

recorded. The sample is then placed in the instrument's sample holder, and the sample

spectrum is acquired. The instrument software automatically subtracts the background to

produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile

compounds, where the sample is bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum, which is a plot of relative ion intensity versus m/z.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-2-
phenylpiperidine.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

(S)-2-Phenylpiperidine Sample

Dissolve in CDCl3 with TMS Prepare Thin Film or KBr Pellet Dilute for GC/LC-MS

NMR Spectrometer (¹H & ¹³C) FTIR Spectrometer Mass Spectrometer (EI)

Process FID & Assign Peaks Identify Functional Group Frequencies Analyze Fragmentation Pattern

Tabulated Spectroscopic Data

Click to download full resolution via product page

Workflow for Spectroscopic Analysis of (S)-2-Phenylpiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-Phenylpiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353578#spectroscopic-data-of-s-2-
phenylpiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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